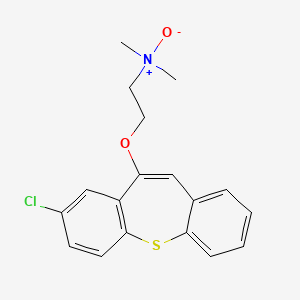

Zotepine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zotepine N-oxide is a useful research compound. Its molecular formula is C18H18ClNO2S and its molecular weight is 347.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antipsychotic Efficacy:

Zotepine is primarily indicated for the treatment of schizophrenia, demonstrating effectiveness in managing both positive and negative symptoms of the disorder. Clinical studies have shown that zotepine can significantly reduce the risk of recurrence in patients with chronic schizophrenia compared to placebo, with a reported hazard ratio of 0.16 over a 26-week period .

2. Pharmacodynamics:

The antipsychotic effects are attributed to its action as an antagonist at dopamine and serotonin receptors, particularly D1, D2, and various 5-HT receptors. Zotepine N-oxide also exhibits norepinephrine reuptake inhibition through its active metabolite, norzotepine . This multi-receptor interaction profile contributes to its therapeutic efficacy in treating mood disorders.

3. Intranasal Delivery Systems:

Recent research has focused on developing zotepine-loaded nanosuspensions (ZTP-NS) for intranasal delivery, enhancing brain targeting while minimizing systemic exposure. This method demonstrated an 8.6-fold increase in brain concentration compared to intravenous administration, suggesting that ZTP-NS could be a promising approach for delivering zotepine effectively .

Synthesis and Chemical Properties

1. N-Oxidation:

The metabolic pathway of zotepine involves N-desmethylation to form norzotepine and subsequent N-oxidation processes that yield this compound. The synthesis of this compound has been explored for its oxidant properties in various chemical reactions, indicating potential applications in organic synthesis as a replacement for conventional oxidants like N-methylmorpholine N-oxide .

2. Oxidant Properties:

this compound has been evaluated for its oxidant capabilities in transition-metal-catalyzed reactions. Studies suggest that it can serve as an effective oxidant in certain chemical transformations, which may have implications for developing new synthetic methodologies in medicinal chemistry .

Safety Profile

Zotepine is noted for its favorable side effect profile compared to traditional antipsychotics, making it a viable option for long-term management of schizophrenia . The safety evaluation indicates that this compound retains this profile, with minimal extrapyramidal symptoms reported during clinical trials.

Case Studies

1. Clinical Trials:

A randomized double-blind study assessing zotepine's efficacy demonstrated a significant reduction in acute episodes among chronic schizophrenia patients receiving zotepine compared to those on placebo . The study highlighted the importance of maintaining therapeutic levels while minimizing side effects.

2. Comparative Studies:

In comparative efficacy studies involving multiple antipsychotics, zotepine was found to be moderately effective relative to other agents like clozapine and olanzapine, reinforcing its standing as a valuable treatment option for schizophrenia .

Análisis De Reacciones Químicas

Oxidation Reactions in Transition-Metal Catalysis

Zotepine N-oxide acts as an oxygen donor in transition-metal-catalyzed reactions, comparable to classical oxidants like N-methylmorpholine N-oxide (NMO):

-

Mechanism : The N-oxide group transfers oxygen to the metal catalyst, regenerating the active oxidizing species.

-

Comparative Efficiency : Clozapine N-oxide outperforms zotepine N-oxide in some reactions due to structural differences .

Metabolic Transformations

Zotepine N-oxide participates in enzymatic pathways mediated by cytochrome P450 (CYP) isoforms:

Key Metabolic Pathways:

-

N-Demethylation : Primarily catalyzed by CYP3A4, yielding norzotepine .

-

S-Oxidation : Mediated by CYP3A4 and CYP1A2, forming zotepine S-oxide .

-

Hydroxylation : CYP2D6 facilitates 3-hydroxylation, while CYP1A2 drives 2-hydroxylation .

| Enzyme | Reaction | Contribution |

|---|---|---|

| CYP3A4 | N-Demethylation | 70–80% |

| CYP1A2 | S-Oxidation | 20–30% |

| CYP2D6 | 3-Hydroxylation | ~15% |

Degradation Under Stress Conditions

Forced degradation studies reveal zotepine N-oxide's stability under various conditions:

| Condition | Degradation Pathway | Major Product |

|---|---|---|

| Acidic hydrolysis | N-Oxide reduction | Zotepine |

| Oxidative (H<sub>2</sub>O<sub>2</sub>) | S-Oxidation | Zotepine N,S-dioxide |

| Photolytic | Ring-opening and oxidation | Sulfoxide derivatives |

-

Analytical Methods : HPLC-QTOF-MS confirmed degradation products, with zotepine N,S-dioxide as a primary oxidative byproduct .

Comparative Reactivity with Analogues

Zotepine N-oxide exhibits distinct redox properties compared to other antipsychotic N-oxides:

Propiedades

Fórmula molecular |

C18H18ClNO2S |

|---|---|

Peso molecular |

347.9 g/mol |

Nombre IUPAC |

2-(3-chlorobenzo[b][1]benzothiepin-5-yl)oxy-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C18H18ClNO2S/c1-20(2,21)9-10-22-16-11-13-5-3-4-6-17(13)23-18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3 |

Clave InChI |

IZIOJMRQCYPVQW-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(CCOC1=CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.